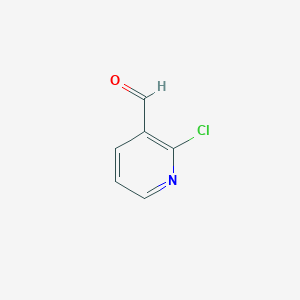

2-chloronicotinaldehyde

概要

説明

2-chloronicotinaldehyde is a chemical compound characterized by the presence of a chloro group and a formyl group attached to a pyridine ring. This structure makes it a versatile starting material for the construction of more complex molecules, particularly in the field of medicinal chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloronicotinaldehyde can be achieved through various methods. One approach involves a Vilsmeier-Haack type reaction route, which is a regioselective process used to synthesize 2-Chloro-3-formyl-1,8-naphthyridine, a closely related compound. Another method described the synthesis of 2-chloro-6-trifluoromethylpyridines starting from 2-chloro-6-trichloromethylpyridine.

Industrial Production Methods: Industrial production methods for this compound typically involve the use of advanced synthetic techniques and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

化学反応の分析

Oxidation Reactions

The synthesis of 2-chloronicotinaldehyde involves the oxidation of 2-chloronicotinol. Two optimized protocols are documented:

The reaction proceeds via MnO₂-mediated oxidation under reflux conditions. Embodiment 2 achieves a marginally higher yield (131 g vs. 125 g) by adjusting precursor stoichiometry (NaBH₄: 80 g vs. 72 g) and extending the initial reduction step to 8 hours .

Nucleophilic Addition and Tautomerization

The aldehyde group participates in keto-enol tautomerization, which is critical in catalytic dearomatization reactions. For example:

-

Copper-catalyzed dearomatization : The aldehyde facilitates C–H activation directed by hydroxyl groups, followed by alkyne insertion and reductive elimination. The enantioselectivity-determining step involves a 2.9 kcal/mol energy difference between pro-S* and pro-R* transition states .

Key Mechanistic Steps :

-

C–H Activation : Directed by the aldehyde’s electron-withdrawing effect.

-

Alkyne Insertion : Forms a Rh–N bond (2.8 kcal/mol lower barrier than Rh–C pathways) .

-

Reductive Elimination : Yields enantioselective products (experimental ratio: 97:3 S:R) .

Electrophilic Substitution at the Pyridine Ring

The chlorine substituent enables regioselective electrophilic amination. For instance:

-

Iodine-mediated amination : A cationic PhI(N(SO₂Me)₂)⁺ unit attacks the pyridine ring, forming a planar sp² carbocation. The major pathway involves 1,2-diamination via sulfonimide addition .

Selectivity Factors :

-

Electronic Delocalization : Allylic amination occurs only with substrates allowing resonance stabilization (e.g., (E)-methylstilbene) .

-

Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing ionic intermediates .

Purification and Workup

Post-reaction workup typically involves:

科学的研究の応用

Medicinal Chemistry

Synthesis of Sirt6 Activators

One of the prominent applications of 2-chloronicotinaldehyde is in the synthesis of new pharmacological agents targeting Sirtuin 6 (Sirt6), a protein implicated in various diseases such as cancer and inflammation. Researchers have synthesized derivatives of this compound that exhibit enhanced Sirt6 activation properties. For instance, the introduction of different amino side chains on the pyridine ring has led to compounds with improved efficacy in activating Sirt6 deacetylation, which is crucial for regulating cellular processes involved in aging and disease .

Table 1: Sirt6 Activation Potency of this compound Derivatives

| Compound ID | Amino Side Chain | Activation Fold (100 μM) |

|---|---|---|

| 14 | 2-Chloro | 1.04 |

| 15 | Dimethylamino | 1.12 |

| 21 | Piperazin-1-yl | >4.0 |

| 35 | Hydroxyl | 5.02 |

| 38 | Dimethylcarbamoyl | 7.38 |

These derivatives not only enhance Sirt6 activity but also show low cytotoxicity, making them potential candidates for therapeutic development against various human conditions .

Sensor Technology

Fluorescent Chemosensor Development

Another significant application of this compound is in the development of fluorescent chemosensors for detecting metal ions, particularly aluminum ions (Al³⁺). A study demonstrated that a chemosensor based on rhodamine 6G and this compound exhibits an "OFF-ON" fluorescence response upon interaction with Al³⁺ ions. This property allows for sensitive detection and quantification of aluminum in environmental samples .

Table 2: Performance Metrics of the Chemosensor

| Parameter | Value |

|---|---|

| Detection Limit | µM level |

| Response Time | Seconds |

| Sensitivity | High |

This application highlights the utility of this compound in developing advanced materials for environmental monitoring.

Organic Synthesis

Catalytic Reactions

This compound is also utilized in organic synthesis as a key intermediate in various catalytic reactions. For example, it has been employed in palladium(II)-catalyzed direct annulation reactions, facilitating the formation of complex aromatic compounds through C(formyl)-C(aryl) coupling strategies . This method showcases its importance in synthesizing compounds with potential pharmaceutical applications.

Case Studies

Case Study: Development of Sirt6 Activators

A recent study focused on synthesizing new derivatives from this compound to enhance Sirt6 activation. The researchers demonstrated that specific modifications to the compound's structure significantly increased its potency as a Sirt6 activator. The findings suggest that these derivatives could serve as effective therapeutic agents for diseases associated with Sirt6 dysfunction .

Case Study: Fluorescent Sensor for Aluminum Detection

In a practical application, researchers developed a fluorescent sensor based on rhodamine-6G and this compound to detect Al³⁺ ions effectively. The sensor exhibited high sensitivity and rapid response times, making it suitable for real-time monitoring of aluminum levels in various samples . This study emphasizes the compound's versatility beyond traditional chemical applications.

作用機序

The mechanism of action of 2-chloronicotinaldehyde in chemical reactions is based on the aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate generated from the compound. This reaction mechanism allows for the formation of various derivatives with potential biological activity.

類似化合物との比較

2-Chloro-3-fluoro-4-formylpyridine: A similar compound with a fluorine atom instead of a hydrogen atom at the 3-position.

2-Chloro-3-cyanopyridine: Another related compound with a cyano group at the 3-position.

Uniqueness: 2-chloronicotinaldehyde is unique due to its specific combination of chloro and formyl groups, which provide distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and biologically active molecules.

生物活性

2-Chloronicotinaldehyde, a derivative of nicotinaldehyde, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activities associated with this compound, including its potential applications in anti-infective therapy, enzyme inhibition, and cellular signaling pathways.

This compound is characterized by the presence of both a chloro group and an aldehyde functional group attached to the pyridine ring. Its chemical structure can be represented as follows:

This compound's unique structure is pivotal in its interaction with biological targets, influencing its activity across various systems.

1. Anti-Infective Properties

Recent studies have highlighted the anti-infective potential of this compound. It has shown efficacy against several pathogens, including bacteria and viruses. For instance, research indicates that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

2. Enzyme Inhibition

This compound has also been investigated for its ability to inhibit various enzymes. Notably, it has been identified as an effective inhibitor of α-amylase, an enzyme crucial for carbohydrate metabolism. Inhibition of α-amylase can help manage postprandial blood glucose levels, making it a candidate for diabetes management therapies .

Table 2: α-Amylase Inhibition by this compound

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 µM |

3. Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It demonstrated significant antiproliferative activity against human cancer cells, suggesting potential use in cancer therapy. For example, studies have shown that it can induce apoptosis in breast cancer cells through the activation of caspase pathways .

Case Study: Cytotoxic Effects on Breast Cancer Cells

In a controlled study, treatment with this compound resulted in:

- A reduction in cell viability by over 50% at concentrations above 20 µM.

- Induction of apoptosis markers such as increased caspase-3 activity.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound interacts with active sites on enzymes like α-amylase, blocking substrate access.

- Induction of Apoptosis : By activating specific signaling pathways (e.g., NF-κB), it promotes programmed cell death in malignant cells.

- Antimicrobial Mechanism : The presence of the chloro group may enhance membrane permeability or disrupt metabolic processes in bacteria.

特性

IUPAC Name |

2-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPAGGHFIDLUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353269 | |

| Record name | 2-Chloro-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36404-88-3 | |

| Record name | 2-Chloro-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What is a common synthetic route to 2-chloronicotinaldehyde?

A1: this compound can be synthesized by reducing 2-chloro-3-cyanopyridine using Raney nickel and formic acid. [] This method provides an alternative to the less effective N-oxidation route, where peroxyacid oxidation of 3-formylpyridine primarily yields pyridine-N-oxide 3-carboxylic acid. []

Q2: What is a significant challenge in synthesizing pyrazolo[3,4-b]pyridines using this compound?

A2: During the synthesis of pyrazolo[3,4-b]pyridines from this compound, the formation of an azine byproduct (specifically, species 11 in the referenced study) can significantly reduce the yield of the desired product. []

Q3: How can this compound be used to synthesize substituted 2-phenoxynicotinaldehydes?

A3: A general method utilizes aromatic nucleophilic substitution reactions. this compound reacts with various substituted phenols in the presence of potassium carbonate (K2CO3) and dry dioxane, producing the corresponding substituted 2-phenoxynicotinaldehydes in yields ranging from 70% to 80%. []

Q4: What is the significance of studying thieno[b]-2,5-naphthyridine N-oxides?

A4: These compounds are relevant to understanding the effects of annelation patterns (specifically, the phenanthrene pattern) on the physical properties and reactivity of tricyclic heterocyclic systems. [] Research in this area helps to clarify how the position of nitrogen in the middle ring influences reactivity and selectivity during N-oxidation. []

Q5: What methods have been used to prepare thieno[b]-2,5-naphthyridine N-oxides?

A5: Two primary methods have been employed:

- Palladium-catalyzed ring closure: This method involves reacting tert-butyl N-(trimethylstannylthienyl)carbamates with either 2-chloro-3-formylpyridine N-oxide or 2-(2-bromo-3-pyridyl)-1,3-dioxolane N-oxide, using copper(II) oxide as a co-reagent. []

- Oxidation of parent compounds: Treating the parent thieno[b]-2,5-naphthyridines with m-chloroperbenzoic acid (m-CPBA) can yield the corresponding N-oxides. []

Q6: What biological activities have been investigated in relation to this compound derivatives?

A6: Research has explored the potential of this compound derivatives to act as:

- α-Amylase inhibitors: Substituted 2-phenoxynicotinaldehydes derived from this compound have shown promise as potential α-amylase inhibitors. [] This enzyme plays a crucial role in carbohydrate digestion, and inhibiting its activity could be beneficial in managing diabetes mellitus. []

- Anti-mycobacterial agents: Several studies have investigated the anti-mycobacterial activity of various this compound derivatives, including those incorporating 1H-1,2,3-triazolylbenzohydrazide moieties, Knoevenagel adducts, (E)-α,β-unsaturated esters and ketones, and Baylis-Hillman adducts. [, , , , , , , ]

- Anti-malarial agents: Baylis-Hillman adducts synthesized from substituted 2-chloronicotinaldehydes have been evaluated for their anti-malarial properties. [, ]

Q7: What unique chemical transformations involving this compound have been reported?

A7:

- Palladium(II)-catalyzed direct annulation: This method facilitates a novel C(formyl)-C(aryl) coupling strategy, allowing the direct annulation of this compound with 2-bromothiophenol. []

- Formation of multisubstituted quinolines: Baylis-Hillman adducts derived from substituted 2-chloronicotinaldehydes serve as valuable intermediates in the synthesis of multisubstituted quinolines. []

- Synthesis of substituted 1,8-naphthyridine-3-carboxylates: Baylis-Hillman adducts of substituted 2-chloronicotinaldehydes also act as key intermediates in the preparation of substituted 1,8-naphthyridine-3-carboxylates. [, ]

- Metal-catalyst-free Csp2-N bond formation: Researchers have used this compound in the synthesis of pyridopyrazoloquinazoline derivatives via a method involving metal-catalyst-free Csp2-N bond formation. []

Q8: Has this compound been used in the development of fluorescent chemosensors?

A8: Yes, a rhodamine 6G-2-chloronicotinaldehyde conjugate has been investigated as an “OFF–ON” fluorescent chemosensor for the detection of Al3+ ions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。